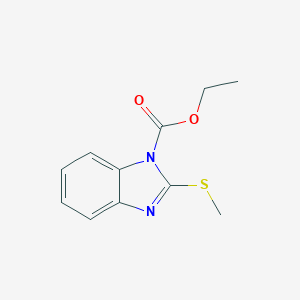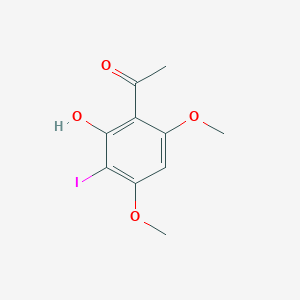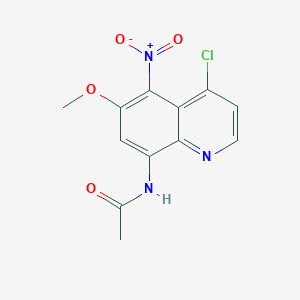
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNQ and is a member of the naphthoquinone family. TBNQ has a unique structure that makes it suitable for a wide range of applications.
科学的研究の応用
TBNQ has been extensively studied for its potential applications in various fields. In the field of organic electronics, TBNQ has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). TBNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, TBNQ has been investigated for its antibacterial and antifungal properties.
作用機序
The mechanism of action of TBNQ is not fully understood. However, studies have shown that TBNQ can act as an electron acceptor and donate electrons to other molecules. This property makes TBNQ suitable for use as an electron-transporting material in OLEDs. In addition, TBNQ can generate reactive oxygen species (ROS) when exposed to light, which makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects
TBNQ has been shown to have low toxicity in cell culture studies. However, its effects on living organisms are not well understood. TBNQ has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
TBNQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. TBNQ has a unique structure that makes it suitable for a wide range of applications. However, TBNQ has some limitations. Its mechanism of action is not fully understood, and its effects on living organisms are not well studied.
将来の方向性
There are several future directions for research on TBNQ. One potential area of research is the development of new OLEDs using TBNQ as an electron-transporting material. Another area of research is the development of new photosensitizers for PDT using TBNQ. In addition, further studies are needed to understand the mechanism of action of TBNQ and its effects on living organisms.
合成法
The synthesis of TBNQ involves the reaction of 2-methyl-1,4-naphthoquinone with tert-butyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a temperature of 80-100 °C, and the yield of TBNQ is around 70-80%. The purity of the compound can be increased by recrystallization from a suitable solvent.
特性
製品名 |
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone |
|---|---|
分子式 |
C15H16O2S |
分子量 |
260.4 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2S/c1-9-12(16)10-7-5-6-8-11(10)13(17)14(9)18-15(2,3)4/h5-8H,1-4H3 |
InChIキー |
ZWKJIPATARJRIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)



![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)

